molecular formula C14H19N3O B13950840 3-(piperidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one

3-(piperidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B13950840
M. Wt: 245.32 g/mol
InChI Key: PLPICVCRBRDOMT-UHFFFAOYSA-N
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Description

3-(piperidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research This compound features a quinazolinone core structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one typically involves the condensation of a quinazolinone derivative with a piperidine derivative. One common method includes the reaction of 2-aminobenzamide with a piperidine aldehyde under acidic or basic conditions to form the desired product. The reaction is often carried out in solvents such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as palladium or platinum, can also be employed to increase the reaction rate and yield. Additionally, purification techniques like crystallization or chromatography are utilized to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities and chemical properties depending on the functional groups introduced.

Scientific Research Applications

3-(piperidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(piperidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(piperidin-3-yl)-1H-indole: Another heterocyclic compound with a piperidine ring, known for its serotoninergic activity.

    N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-methoxyethyl)-2-naphthamide: A compound with a similar piperidine structure, investigated for its potential as a butyrylcholinesterase inhibitor.

Uniqueness

3-(piperidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one is unique due to its quinazolinone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

3-(piperidin-3-ylmethyl)-1,4-dihydroquinazolin-2-one

InChI

InChI=1S/C14H19N3O/c18-14-16-13-6-2-1-5-12(13)10-17(14)9-11-4-3-7-15-8-11/h1-2,5-6,11,15H,3-4,7-10H2,(H,16,18)

InChI Key

PLPICVCRBRDOMT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2CC3=CC=CC=C3NC2=O

Origin of Product

United States

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